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Introduction & Scientific Context

Methyl 6-chloro-3-cyanopicolinate (CAS: 1805497-51-1) is a highly functionalized pyridine
derivative that serves as a critical synthetic intermediate in agrochemical and pharmaceutical
research[1][2]. Featuring a picolinate core substituted with orthogonal reactive groups (chloro,
cyano, and a methyl ester), it is extensively utilized in the development of novel synthetic auxin
herbicides, such as 6-aryl-2-picolinate and 6-pyrazolyl-2-picolinate analogs[1][3]. These
derivatives mimic natural plant hormones, binding to auxin-signaling F-box proteins (e.g.,
TIR1/AFB5) to disrupt weed growth[4].

Because this compound acts as an upstream building block, rigorous analytical
characterization is mandatory. Unidentified trace impurities—such as hydrolysis products or
unreacted precursors—can propagate through multi-step syntheses, directly impacting the
yield, safety, and efficacy of downstream active pharmaceutical ingredients (APISs) or
agrochemicals[5].

Analytical Strategy: The Causality of Orthogonal
Testing
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A self-validating analytical system requires orthogonal techniques to cross-verify structural
integrity and purity. Relying on a single method introduces blind spots; therefore, this protocol
integrates four distinct methodologies:

o HPLC-PDA (Purity): Selected for its robust capability to separate the parent molecule from
structurally similar process impurities. The use of a low-pH mobile phase ensures that any
acidic degradants remain unionized, preventing peak tailing and ensuring accurate
integration.

o LC-HRMS (Trace ldentification): Provides exact mass confirmation. The basic pyridine
nitrogen readily accepts a proton in Electrospray lonization positive mode (ESI+), yielding a
strong [M+H]* signal to identify trace impurities[5].

» NMR Spectroscopy (Regiochemistry): *H and 3C NMR provide definitive mapping of the
aromatic and aliphatic environments, confirming the exact regiochemistry of the chloro and
cyano substitutions on the pyridine ring[5][6].

e FTIR (Functional Group Validation): Orthogonally confirms the presence of the nitrile (C=N)
and ester carbonyl (C=0) groups, which can sometimes be ambiguous in mass spectrometry
alone[5].
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Orthogonal analytical workflow for Methyl 6-chloro-3-cyanopicolinate characterization.

Physicochemical Profile & Reference Data

Table 1: Key Physicochemical Properties[1][2]

Property Value

IUPAC Name Methyl 6-chloro-3-cyanopyridine-2-carboxylate
CAS Number 1805497-51-1

Molecular Formula CsHsCIN20:2

Molecular Weight 196.59 g/mol

Monoisotopic Mass 196.0040 Da

SMILES COC(=0)C1=C(C=CC(=N1)CI)C#N
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Experimental Protocols
Protocol A: Chromatographic Purity via HPLC-PDA

Causality Check: This method utilizes 0.1% Formic Acid (FA) in the mobile phase. The acidic
environment (pH ~2.7) suppresses the ionization of potential carboxylic acid impurities (e.g., 6-
chloro-3-cyanopicolinic acid), ensuring sharp peak shapes and preventing co-elution.

o System Suitability Test (SST): Before analyzing the sample, inject a known reference
standard. The system is validated only if the tailing factor (Tf) is < 1.5 and the Relative
Standard Deviation (RSD) of the peak area for 5 replicate injections is < 2.0%.

o Sample Preparation: Dissolve 10 mg of the sample in 10 mL of HPLC-grade Acetonitrile (1
mg/mL). Sonicate for 5 minutes. Dilute 1:10 with Mobile Phase A to achieve a final working
concentration of 100 pg/mL. Filter through a 0.22 um PTFE syringe filter.

e Chromatographic Conditions:
o Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 um).
o Mobile Phase A: Water + 0.1% Formic Acid.
o Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
o Flow Rate: 1.0 mL/min.
o Detection: PDA scanning from 200-400 nm (Extract at 254 nm for quantitation)[5].
o Injection Volume: 10 pL.

Table 2: HPLC Gradient Program
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Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 90 10
12.0 10 90
15.0 10 90
15.1 90 10
20.0 90 10

Protocol B: Structural Elucidation via High-Resolution
NMR

Causality Check: Deuterated Dimethyl Sulfoxide (DMSO-ds) is selected as the solvent because
polar pyridine derivatives often exhibit limited solubility in CDCIs. Complete dissolution is critical
for accurate signal integration and high signal-to-noise ratios in 13C NMR[6].

o Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-de containing
0.03% v/v Tetramethylsilane (TMS) as an internal reference.

 Instrument Setup: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.
e Acquisition Parameters:

o 'H NMR: 16 scans, relaxation delay (D1) of 2.0 s.

o 13C NMR: 512 scans, relaxation delay (D1) of 2.0 s, with proton decoupling.

Table 3: Expected NMR Chemical Shifts (DMSO-de)[5][6]
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Chemical Shift (5, Multiplicity & .
Nucleus . Assignment
ppm) Integration
Doublet (d, J=8.4 Pyridine C4-H
1H ~8.50 _
Hz), 1H (adjacent to cyano)
Doublet (d, J=8.4 Pyridine C5-H
1H ~7.95 _
Hz), 1H (adjacent to chloro)
) Ester Methoxy (-
H ~3.92 Singlet (s), 3H
OCHs3)
13C ~163.5 Singlet Ester Carbonyl (C=0)
13C ~115.2 Singlet Nitrile Carbon (C=N)
) Methoxy Carbon (-
13C ~53.4 Singlet

OCHs3)

Protocol C: Impurity Profiling via LC-HRMS

e Preparation: Dilute the HPLC sample to 1 pg/mL in 50:50 Water:Acetonitrile to prevent

detector saturation.

 lonization: Use Electrospray lonization in positive mode (ESI+). Set capillary voltage to 3.5

kV and desolvation temperature to 350°C.

» Validation: The parent compound must exhibit an exact mass [M+H]* peak at m/z 197.0112

(= 5 ppm mass error). Look for the characteristic chlorine isotope pattern (approximate 3:1
ratio for M : M+2 at m/z 199.0082)[5].

Degradation Pathways & Impurity Tracking

Understanding the degradation pathways is essential for developing a self-validating analytical

method. The ester and nitrile groups are susceptible to nucleophilic attack and hydrolysis under

extreme pH or thermal stress. The diagram below illustrates the primary degradants that the

HPLC and LC-MS methods must be capable of resolving.
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Primary degradation pathways and potential impurities of the target picolinate API.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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